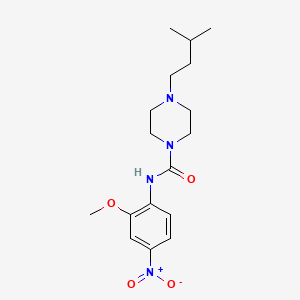![molecular formula C14H19BrN2O2 B4655737 1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4655737.png)
1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane
Overview
Description
1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane, also known as Ro 15-4513, is a compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in 1983 by Hoffmann-La Roche, a pharmaceutical company based in Switzerland. This compound has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane 15-4513 involves its binding to the benzodiazepine receptor site on the GABA-A receptor complex. This binding prevents the binding of benzodiazepines, which normally enhance the effects of GABA, a neurotransmitter that inhibits neuronal activity. By blocking the effects of benzodiazepines, this compound 15-4513 can reverse the sedative and anxiolytic effects of these drugs.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have several biochemical and physiological effects in animal studies. It can increase the release of dopamine in the striatum, a region of the brain involved in reward and motivation. It can also increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the response to stress. In addition, this compound 15-4513 can induce seizures in some animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane 15-4513 in lab experiments is its high potency and specificity for the benzodiazepine receptor site. This allows for precise manipulation of the receptor function without affecting other neurotransmitter systems. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for the use of 1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane 15-4513 in scientific research. One area of interest is its potential as a therapeutic agent for anxiety disorders and addiction. By blocking the effects of benzodiazepines, this compound 15-4513 could potentially reverse the tolerance and dependence that can develop with long-term use of these drugs. Another area of interest is its role in the regulation of dopamine release and reward processing, which could have implications for the treatment of addiction and mood disorders. Finally, further studies are needed to elucidate the mechanisms underlying the seizure-inducing effects of this compound 15-4513 and its potential as a tool for studying epilepsy.
Scientific Research Applications
1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane 15-4513 has been widely used in scientific research as a tool to study the function of benzodiazepine receptors. These receptors are found in the central nervous system and are involved in the regulation of anxiety, sleep, and muscle relaxation. This compound 15-4513 acts as a competitive antagonist of these receptors, meaning that it can block the effects of benzodiazepines.
properties
IUPAC Name |
2-(2-bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-16-7-4-8-17(10-9-16)14(18)11-19-13-6-3-2-5-12(13)15/h2-3,5-6H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQMYYLSWAIFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4655659.png)

![3-allyl-5-{2-[2-(4-bromophenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4655668.png)
![2-{[4-phenyl-5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655672.png)

![N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4655695.png)
![4-{[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4655702.png)

![2,2,4,8-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4655716.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4655722.png)
![3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4655723.png)

![3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4655738.png)
![2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide](/img/structure/B4655741.png)